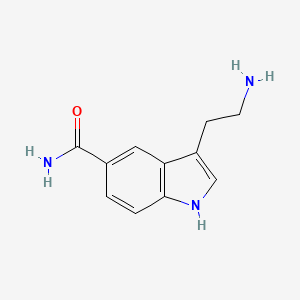

5-Carboxamidotryptamine

Overview

Description

5-Carboxamidotryptamine is a tryptamine derivative closely related to the neurotransmitter serotonin. It acts as a non-selective, high-affinity full agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, as well as at 5-HT2, 5-HT3, and 5-HT6 receptors with lower affinity . This compound is of significant interest in pharmacology due to its broad receptor activity and potential therapeutic applications.

Mechanism of Action

Target of Action

5-Carboxamidotryptamine is a tryptamine derivative that is closely related to the neurotransmitter serotonin . It acts as a non-selective, high-affinity full agonist at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 5A, and 5-HT 7 receptors, as well as at the 5-HT 2, 5-HT 3, 5-HT 6 receptors with lower affinity . These receptors are key players in the pathophysiology of major depressive disorder, bipolar disorder, schizophrenia, and anxiety disorders .

Mode of Action

this compound interacts with its targets by binding to the serotonin receptors, thereby activating them . This activation leads to a series of changes in the cellular signaling pathways, which can result in various physiological effects.

Biochemical Pathways

The activation of serotonin receptors by this compound can influence several biochemical pathways. Serotonin is an important neurotransmitter of the nervous system and regulates a broad range of physiological functions including the control of body temperature, appetite, sleep, mood, and pain .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific serotonin receptor that it targets. For example, activation of the 5-HT 1A receptor can lead to the stimulation of adenylyl cyclase activity .

Biochemical Analysis

Biochemical Properties

5-Carboxamidotryptamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds most strongly to the 5-HT1A receptor, where it was once thought to be selective . The compound also interacts with 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, influencing their activity. These interactions are primarily agonistic, meaning that this compound activates these receptors, leading to various downstream effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the central nervous system, it regulates mood stability, pain tolerance, and sleep patterns by interacting with serotonin receptors . Additionally, it has been observed to modulate immune responses by interacting with 5-HT7 receptors on immune cells such as T cells, dendritic cells, and macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors. It acts as a full agonist at these receptors, leading to the activation of G-protein-coupled receptor signaling pathways . This activation results in various cellular responses, including changes in gene expression and enzyme activity. For example, the binding of this compound to 5-HT1A receptors can stimulate adenylyl cyclase activity, leading to increased cyclic AMP levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause sustained activation of serotonin receptors, leading to prolonged cellular responses . Its effects may diminish over time due to receptor desensitization or degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can elicit significant physiological responses, such as hyperglycemia in rats . Higher doses may lead to more pronounced effects, including cardiovascular responses and changes in plasma glucose levels . Excessive doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with serotonin receptors. It influences metabolic flux and metabolite levels by modulating receptor activity . For instance, its activation of 5-HT1A receptors can lead to changes in glucose metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach target receptors to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It is primarily localized to cellular compartments where serotonin receptors are abundant, such as the plasma membrane and intracellular vesicles . This localization is essential for its activity, as it allows the compound to interact with its target receptors effectively.

Preparation Methods

The synthesis of 5-carboxamidotryptamine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available indole-3-carboxaldehyde.

Formation of Intermediate: The indole-3-carboxaldehyde undergoes a series of reactions, including reduction and protection steps, to form an intermediate compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine to form this compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Chemical Reactions Analysis

5-Carboxamidotryptamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially altering its receptor affinity.

Substitution: Substitution reactions, particularly at the indole ring, can lead to derivatives with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Carboxamidotryptamine has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving serotonin receptor ligands.

Biology: It serves as a tool to study the role of serotonin receptors in various biological processes.

Industry: It may be used in the development of new pharmaceuticals targeting serotonin receptors.

Comparison with Similar Compounds

5-Carboxamidotryptamine is unique due to its broad receptor activity and high affinity for multiple serotonin receptors. Similar compounds include:

- 2-Methyl-5-hydroxytryptamine

- 5-Benzyloxytryptamine

- 5-Methoxytryptamine

- α-Methyl-5-hydroxytryptamine

- Frovatriptan

- AH-494

- Acetryptine

- Sumatriptan

These compounds share structural similarities with this compound but differ in their receptor selectivity and pharmacological profiles. For example, AH-494 is more selective for the 5-HT7 receptor compared to this compound .

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZLNEWVIAGNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996379 | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74885-09-9 | |

| Record name | 5-Carboxamidotryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74885-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxamidotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CARBOXAMIDOTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91H76044O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

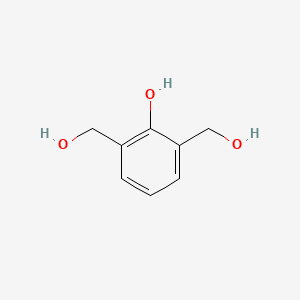

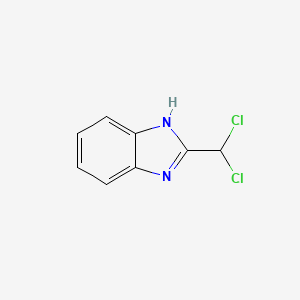

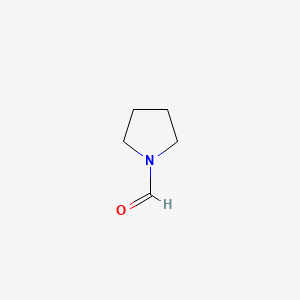

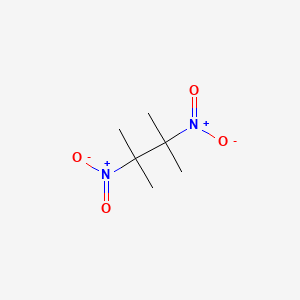

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-CT interact with its target receptors and what are the downstream effects?

A2: 5-CT binds to 5-HT receptors, mimicking the action of serotonin. The downstream effects depend on the specific receptor subtype activated. For example, activation of 5-HT1A receptors in the dorsal raphe nucleus leads to inhibition of serotonin neuron firing , while activation of 5-HT2 receptors in vascular smooth muscle causes contraction [12], [23]. 5-HT7 receptor activation in rat frontocortical astrocytes stimulates cyclic adenosine monophosphate (cAMP) accumulation .

Q2: Does the interaction of 5-CT with 5-HT receptors vary across different species?

A3: Yes, research indicates species-specific differences in 5-CT's interaction with 5-HT receptors. For instance, while 5-CT primarily activates 5-HT1-like receptors in canine coronary arteries, it stimulates both 5-HT1-like and 5-HT2 receptor subtypes in human and monkey coronary arteries .

Q3: Can 5-CT indirectly influence serotonin levels?

A4: Studies suggest that 5-CT may indirectly affect serotonin levels by inducing its release from platelets. This phenomenon has been observed in conscious rabbits, where pretreatment with reserpine, which depletes serotonin stores, abolished the cardiovascular responses mediated by 5-HT2 and 5-HT3 receptors .

Q4: How do structural modifications of 5-CT impact its activity, potency, and selectivity for different 5-HT receptors?

A5: Research has investigated the structure-activity relationship of 5-CT by comparing its effects with those of structurally related compounds. For instance, N-(3-chloro-4-fluorobenzoyl)-4-fluoro-4-[(5-methylpyridin-2-yl)-methylaminomethyl]piperidine (F 13640), a member of a new chemical class, showed high efficacy and selectivity for 5-HT1A receptors, unlike traditional partial agonists like 8-OH-DPAT . This highlights the significance of specific structural features for receptor selectivity. Further studies exploring structural modifications are necessary to fully understand the SAR of 5-CT and its analogues.

Q5: Is there research on the absorption, distribution, metabolism, and excretion (ADME) of 5-CT?

A5: While the provided research focuses on the pharmacodynamic aspects of 5-CT, there is limited information available on its pharmacokinetic properties. Further studies are needed to comprehensively assess the ADME profile of 5-CT, including its absorption, distribution, metabolism, and excretion pathways.

Q6: What are some of the in vitro and in vivo models used to study the effects of 5-CT?

A6: 5-CT's effects have been investigated in various in vitro and in vivo models. These include:

- In vitro: Isolated tissue preparations like the rat middle meningeal artery , pig coronary arteries , canine terminal ileum , and Chinese hamster ovary (CHO) cells expressing human 5-HT1A receptors are commonly used.

- In vivo: Animal models such as conscious rats [5], [11] and conscious rabbits are employed to study cardiovascular, respiratory, and behavioral effects.

Q7: Does chronic antidepressant exposure affect 5-CT's activity?

A9: Research on rat frontocortical astrocytes suggests that chronic exposure to antidepressants like mianserin and amitriptyline enhances 5-HT7 receptor-mediated cAMP accumulation stimulated by 5-CT . This finding may be relevant to understanding the therapeutic effects of antidepressants.

Q8: Are there any known mechanisms of resistance to 5-CT or cross-resistance with other compounds?

A8: The provided research does not address resistance mechanisms to 5-CT. Further investigation is needed to explore the potential for development of resistance, including any cross-resistance with other serotonin receptor agonists or antagonists.

Q9: What data is available regarding the toxicity and safety profile of 5-CT?

A9: The provided research focuses primarily on the pharmacodynamic effects of 5-CT, with limited information on its toxicological profile. Comprehensive toxicological studies are essential to assess the safety and potential adverse effects of 5-CT.

Q10: What analytical methods are employed to characterize and quantify 5-CT?

A10: The research articles utilize various analytical methods to study 5-CT, including:

- Radioligand binding assays: These assays are used to determine the affinity and binding characteristics of 5-CT to specific 5-HT receptor subtypes [2], [7], [8], [18], [22], [26].

- Functional assays: These assays measure the physiological responses elicited by 5-CT, such as changes in neuronal firing rate [2], [9], [21], cAMP accumulation [7], [13], [32], and vascular contraction or relaxation [1], [3], [4], [10], [11], [12], [16], [18], [22], [23], [24], [26], [27], [31].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate](/img/structure/B1209695.png)